molecular formula C₃₄H₅₂N₃O₉P B1140028 Caged D-erythro-Sphingosine-1-phosphate CAS No. 207516-11-8

Caged D-erythro-Sphingosine-1-phosphate

Cat. No. B1140028
M. Wt: 677.77
InChI Key:
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Description

Synthesis Analysis

The chemical synthesis of D-erythro-Sphingosine-1-phosphate and its derivatives involves several key steps, including the efficient three-step chemical synthesis from D-ribo-phytosphingosine, utilizing standard phosphoramidite methodology and modifications in reagents and reaction conditions to achieve the desired product (Li, Wilson, & Schroepfer, 1999). Moreover, the synthesis of a photolyzable sphingosine 1-phosphate derivative (caged SPP) highlights the development of compounds that can be activated by light to stimulate cellular functions (Qiao, Kozikowski, Olivera, & Spiegel, 1998).

Molecular Structure Analysis

The structural elucidation of these compounds, including the identification of a cyclic carbamate derivative during the synthesis process, is achieved through mass spectrometry and both 1D and 2D nuclear magnetic resonance spectroscopy, demonstrating the complexity and precision required in the synthesis and analysis of S1P derivatives (Li, Wilson, & Schroepfer, 1999).

Chemical Reactions and Properties

Caged S1P derivatives undergo photolytic reactions to release active S1P, a process that has been demonstrated to stimulate DNA synthesis upon illumination in caged SPP-loaded cells, indicating the potential of these derivatives in controlling cellular functions through light activation (Qiao, Kozikowski, Olivera, & Spiegel, 1998).

Physical Properties Analysis

The physical properties, including solubility, stability, and photolytic sensitivity, of caged S1P derivatives are crucial for their application in biological studies. These properties are tailored through the chemical synthesis process to ensure that the compounds are biologically active and responsive to light stimulation.

Chemical Properties Analysis

The chemical properties of S1P derivatives, such as reactivity, photolysis rate, and the efficiency of S1P release, are key factors in their use as tools for studying S1P signaling pathways. The ability to control the release of S1P through light allows researchers to dissect the temporal and spatial aspects of S1P-mediated signaling with high precision.

References

  • Li, S., Wilson, W. K., & Schroepfer, G. (1999). Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes. Journal of Lipid Research, 40(1), 117-125. Link to source.
  • Qiao, L., Kozikowski, A., Olivera, A., & Spiegel, S. (1998). Synthesis and evaluation of a photolyzable derivative of sphingosine 1-phosphate--caged SPP. Bioorganic & Medicinal Chemistry Letters, 8(7), 711-714. Link to source.

Scientific Research Applications

  • Caged D-erythro-Sphingosine-1-phosphate is involved in cellular processes modulation, as illustrated by Li et al. (1999) who described the chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes, from D-ribo-phytosphingosine (Li, Wilson, & Schroepfer, 1999).

  • Boumendjel and Miller (1994) outlined the syntheses of D-erythro-sphingosine-1-phosphate, starting from commercially available D-erythro-sphingosine (Boumendjel & Miller, 1994).

  • A study by Meyer zu Heringdorf et al. (2003) demonstrated that intracellular Caged D-erythro-Sphingosine-1-phosphate can mobilize Ca2+ in intact cells independently of S1P-GPCR, providing evidence for its role as an intracellular messenger (Meyer zu Heringdorf et al., 2003).

  • Wang et al. (1999) found that Caged D-erythro-Sphingosine-1-phosphate inhibited chemotactic motility of human breast cancer cells, suggesting its potential in cancer research (Wang et al., 1999).

  • The BST1 gene of Saccharomyces cerevisiae, which is related to the degradation of Caged D-erythro-Sphingosine-1-phosphate, was cloned by Saba et al. (1997), indicating its significance in understanding sphingolipid signaling and metabolism (Saba et al., 1997).

  • Liu et al. (2000) studied the cloning and functional characterization of a novel mammalian sphingosine kinase type 2 isoform, highlighting the importance of Caged D-erythro-Sphingosine-1-phosphate in cellular signaling and function (Liu et al., 2000).

  • The degradation product of Caged D-erythro-Sphingosine-1-phosphate, trans-2-hexadecenal, was found to form DNA adducts, as shown by Upadhyaya et al. (2012), indicating potential mutagenic consequences (Upadhyaya et al., 2012).

properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOWUMVOVFOKDL-CORYLZCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caged D-erythro-Sphingosine-1-phosphate

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